REACTION_CXSMILES
|
Cl.[NH:2]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=O)[NH2:3].[C:13](/[C:15](=[CH:21]\OCC)/[C:16]([O:18]CC)=[O:17])#[N:14].C([O-])(=O)C.[Na+].[OH-].[Na+]>CN(C=O)C.O>[O:8]=[C:6]1[C:5]2[C:4](=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:2]2[N:3]=[CH:21][C:15]([C:16]([OH:18])=[O:17])=[C:13]2[NH:14]1 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
Cl.N(N)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)/C(/C(=O)OCC)=C\OCC
|
Name
|
|
Quantity
|
0.457 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
The solid was washed with H2O, EtOH and Et2O
|
Type
|
CUSTOM
|
Details
|
then dried
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in EtOH (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 80° C. for 18 hr
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered hot
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered
|
Type
|
WASH
|
Details
|
washed with H2O and Et2O
|
Type
|
CUSTOM
|
Details
|
dried well
|
Type
|
CUSTOM
|
Details
|
used without any further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
O=C1NC=2N(C3=CC=CC=C13)N=CC2C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |